molecular formula C18H14FNO2 B5534927 (NE)-N-[[2-[(2-fluorophenyl)methoxy]naphthalen-1-yl]methylidene]hydroxylamine

(NE)-N-[[2-[(2-fluorophenyl)methoxy]naphthalen-1-yl]methylidene]hydroxylamine

Cat. No.: B5534927
M. Wt: 295.3 g/mol
InChI Key: NXPREALPZLAHIF-RGVLZGJSSA-N
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Description

(NE)-N-[[2-[(2-fluorophenyl)methoxy]naphthalen-1-yl]methylidene]hydroxylamine is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a fluorophenyl group, and a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[[2-[(2-fluorophenyl)methoxy]naphthalen-1-yl]methylidene]hydroxylamine typically involves the following steps:

    Formation of the naphthalene derivative: The naphthalene ring is functionalized with a methoxy group and a fluorophenyl group through electrophilic aromatic substitution reactions.

    Condensation reaction: The functionalized naphthalene derivative is then subjected to a condensation reaction with hydroxylamine to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, including the use of appropriate solvents, catalysts, and temperature control.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[[2-[(2-fluorophenyl)methoxy]naphthalen-1-yl]methylidene]hydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products

    Oxidation: Oximes or nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

(NE)-N-[[2-[(2-fluorophenyl)methoxy]naphthalen-1-yl]methylidene]hydroxylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Mechanism of Action

The mechanism of action of (NE)-N-[[2-[(2-fluorophenyl)methoxy]naphthalen-1-yl]methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound’s hydroxylamine group can form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    (2-fluorophenyl)(naphthalen-1-yl)methanol: Shares a similar naphthalene and fluorophenyl structure but lacks the hydroxylamine group.

    1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone: Contains a naphthalene ring and a methoxy group but differs in its overall structure and functional groups.

Uniqueness

(NE)-N-[[2-[(2-fluorophenyl)methoxy]naphthalen-1-yl]methylidene]hydroxylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(NE)-N-[[2-[(2-fluorophenyl)methoxy]naphthalen-1-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO2/c19-17-8-4-2-6-14(17)12-22-18-10-9-13-5-1-3-7-15(13)16(18)11-20-21/h1-11,21H,12H2/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPREALPZLAHIF-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NO)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/O)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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